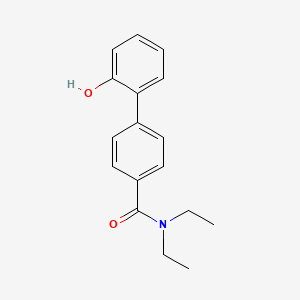

N,N-Diethyl-4-(2-hydroxyphenyl)benzamide

Description

N,N-Diethyl-4-(2-hydroxyphenyl)benzamide is a benzamide derivative characterized by a 2-hydroxyphenyl substituent at the 4-position of the benzamide core, with N,N-diethyl groups attached to the amide nitrogen. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica (), possibly due to challenges in synthesis, pharmacokinetics, or efficacy.

Properties

IUPAC Name |

N,N-diethyl-4-(2-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-3-18(4-2)17(20)14-11-9-13(10-12-14)15-7-5-6-8-16(15)19/h5-12,19H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLIAUVULFGXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625286 | |

| Record name | N,N-Diethyl-2'-hydroxy[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356072-33-8 | |

| Record name | N,N-Diethyl-2'-hydroxy[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-(2-hydroxyphenyl)benzamide typically involves the reaction of 4-(2-hydroxyphenyl)benzoic acid with diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-(2-hydroxyphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of N,N-diethyl-4-(2-hydroxyphenyl)amine.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,N-Diethyl-4-(2-hydroxyphenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Key Benzamide Derivatives

Key Observations :

- The 2-hydroxyphenyl group in the target compound may enhance hydrogen bonding or solubility compared to non-hydroxylated analogs (e.g., Compound 6a) .

Pharmacological Activity

Table 2: Receptor Affinity and Selectivity

Key Findings :

- The target compound’s lack of defined receptor data contrasts with δ-opioid agonists like Compound 6a, which exhibit sub-nanomolar affinity and exceptional selectivity .

- μ-opioid agonists ADL5859/ADL5747 show analgesic efficacy without inducing receptor internalization or hyperlocomotion, suggesting biased agonism . Structural similarities (e.g., hydroxyl groups) may hint at analogous mechanisms for the target compound.

Pharmacokinetic and Developmental Considerations

Table 3: Pharmacokinetic and Stability Profiles

Key Insights :

- The 2-hydroxyphenyl group in the target compound may confer susceptibility to phase II metabolism (e.g., glucuronidation), reducing bioavailability compared to analogs with stabilized substituents (e.g., Compound 6a’s exocyclic double bond) .

- Discontinuation of the target compound () may reflect inferior stability or efficacy compared to advanced candidates like ADL5859, which demonstrate robust in vivo activity .

Biological Activity

N,N-Diethyl-4-(2-hydroxyphenyl)benzamide is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a diethylamino group and a hydroxyphenyl moiety. This unique structure contributes to its biological activity, particularly in enzyme interactions and therapeutic potential.

The compound's mechanism of action primarily involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby modulating various biochemical pathways. The hydroxyphenyl group enhances its binding affinity, making it a valuable biochemical probe for studying enzyme interactions.

Biological Activities

1. Antioxidant Properties

The presence of the hydroxyl group in this compound contributes to its ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems.

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness is attributed to the structural characteristics that facilitate interaction with microbial cell membranes.

3. Potential Therapeutic Applications

this compound has been explored for its therapeutic properties, including:

- Anti-inflammatory effects: The compound demonstrates potential in reducing inflammation, making it a candidate for treating inflammatory diseases.

- Analgesic effects: Preliminary studies suggest analgesic properties, indicating its use in pain management .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the compound's role as a biochemical probe; showed effective enzyme inhibition. |

| Study 2 | Demonstrated antioxidant activity through free radical scavenging assays; significant reduction in oxidative stress markers. |

| Study 3 | Explored antimicrobial efficacy against Gram-positive bacteria; MIC values indicated strong activity. |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N,N-Diethylbenzamide | Lacks hydroxy group | Limited biological activity |

| N,N-Diethyl-4-hydroxybenzamide | Hydroxy group on benzamide ring | Moderate activity but less than target compound |

| N,N-Diethyl-4-(2-methoxyphenyl)benzamide | Methoxy instead of hydroxy | Different reactivity and interactions |

This compound stands out due to its combination of diethylamino and hydroxyphenyl groups, which enhance both chemical reactivity and biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.